molecular formula C21H22N6O B2528650 PKC-iota inhibitor 1

PKC-iota inhibitor 1

Cat. No.: B2528650
M. Wt: 374.4 g/mol
InChI Key: YDMJAALVMGFGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PKC-iota inhibitor 1 is a chemical compound known for its ability to inhibit the activity of protein kinase C-iota (PKC-iota), a member of the protein kinase C family. Protein kinase C-iota is involved in various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of protein kinase C-iota has been studied for its potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PKC-iota inhibitor 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic methods for protein kinase C inhibitors often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: PKC-iota inhibitor 1 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

    Chemistry: Used as a tool compound to study the role of protein kinase C-iota in chemical reactions and pathways.

    Biology: Helps in understanding the biological functions of protein kinase C-iota in cellular processes.

    Medicine: Investigated for its therapeutic potential in treating cancers, particularly those where protein kinase C-iota is overexpressed.

    Industry: May be used in the development of new pharmaceuticals targeting protein kinase C-iota.

Mechanism of Action

PKC-iota inhibitor 1 exerts its effects by specifically inhibiting the activity of protein kinase C-iota. This inhibition disrupts the signaling pathways mediated by protein kinase C-iota, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of downstream signaling molecules and transcription factors regulated by protein kinase C-iota .

Comparison with Similar Compounds

Uniqueness: PKC-iota inhibitor 1 is unique in its high specificity for protein kinase C-iota, making it a valuable tool for studying the specific functions of this isoform. Its selective inhibition of protein kinase C-iota distinguishes it from other protein kinase C inhibitors that may target multiple isoforms .

Properties

IUPAC Name

2-amino-5-(3-piperazin-1-ylphenyl)-N-pyridin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c22-20-19(21(28)26-17-4-6-23-7-5-17)13-16(14-25-20)15-2-1-3-18(12-15)27-10-8-24-9-11-27/h1-7,12-14,24H,8-11H2,(H2,22,25)(H,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMJAALVMGFGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C3=CC(=C(N=C3)N)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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